4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL
CAS No.: 112121-51-4
Cat. No.: VC15944926
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112121-51-4 |
|---|---|
| Molecular Formula | C13H12O4 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-ol |
| Standard InChI | InChI=1S/C13H12O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6,9,14H,1-2H3 |
| Standard InChI Key | YAUZPHAFXXYSTE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(C2=C(O1)C=C3C(=C2OC)C=CO3)O |
Introduction
4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL is a complex organic compound belonging to the furochromen family. This compound is characterized by its unique structural arrangement, featuring a furochromen backbone with methoxy and methyl substituents. The compound's CAS number is 112121-51-4, and it is available in stock from various chemical suppliers.
Synthesis and Preparation
While specific synthesis protocols for 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL are not widely documented, related compounds in the furochromen family are often synthesized through multi-step reactions involving chromanone precursors. For example, the synthesis of similar furochromen derivatives may involve reduction and dehydration steps to form the desired chromene structure, followed by further modifications to introduce specific substituents .
Spectroscopic and Analytical Data
Spectroscopic analysis of related furochromen compounds often involves techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For instance, IR spectra may show characteristic peaks indicative of hydroxyl (-OH) groups, while NMR spectra can provide detailed information about the compound's molecular structure .
Data Table: General Information on Furochromen Derivatives
| Compound Name | CAS Number | Structural Features | Potential Applications |
|---|---|---|---|
| 4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL | 112121-51-4 | Methoxy and methyl substituents | Organic synthesis, medicinal chemistry |
| Visnagin | - | Methoxy and methyl substituents | Anti-inflammatory, analgesic |
| Cimifugin | - | Hydroxymethyl and methoxy substituents | Anti-inflammatory, analgesic |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume